3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}prop-2-enoic acid is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a benzyloxycarbonyl group and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}prop-2-enoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a nucleophilic substitution reaction using benzyl chloroformate.
Attachment of the Prop-2-enoic Acid Moiety: The final step involves the addition of the prop-2-enoic acid moiety through a condensation reaction.
Industrial Production Methods
Industrial production of (2E)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}prop-2-enoic acid may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloroformate in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or receptor modulators.
Medicine
In medicine, (2E)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}prop-2-enoic acid is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}prop-2-enoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can interact with enzymes or receptors, modulating their activity. The prop-2-enoic acid moiety may participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}prop-2-enoic acid methyl ester
- (2E)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}prop-2-enoic acid ethyl ester
Uniqueness
(2E)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H19NO4 |
---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
(E)-3-(1-phenylmethoxycarbonylpiperidin-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C16H19NO4/c18-15(19)7-6-13-8-10-17(11-9-13)16(20)21-12-14-4-2-1-3-5-14/h1-7,13H,8-12H2,(H,18,19)/b7-6+ |
InChI Key |
MQDCGTJPBJDVRA-VOTSOKGWSA-N |
Isomeric SMILES |
C1CN(CCC1/C=C/C(=O)O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CCC1C=CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.